molecular formula C9H17NO3 B13187326 Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

Cat. No.: B13187326
M. Wt: 187.24 g/mol
InChI Key: NLDTXMBWLXUUML-UHFFFAOYSA-N
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Description

Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate typically involves the reaction of piperidine with formaldehyde and methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate but without the ester and hydroxymethyl groups.

    4-Piperidinemethanol: Contains a hydroxymethyl group but lacks the ester functionality.

    Methyl 4-piperidylacetate: Similar structure but without the hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both the hydroxymethyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, applications in drug development, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxymethyl group and an ester functional group. This structure is significant in determining its biological properties, as the piperidine moiety is known for its versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may influence enzyme activity and receptor binding, leading to several pharmacological effects. For instance:

  • Antimicrobial Activity : Studies have shown that compounds containing piperidine structures can alter bacterial membrane permeability, enhancing their bactericidal effects. This mechanism is crucial for combating resistant strains of bacteria .
  • Anticancer Activity : Research indicates that derivatives of piperidine exhibit antiproliferative effects across multiple cancer cell lines. The presence of the hydroxymethyl group enhances the compound's ability to inhibit cell growth and induce apoptosis in cancer cells .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

These results highlight the compound's potential as a therapeutic agent against bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example:

Cancer Cell Line% Growth Inhibition at 10 µM
SK-MEL-5 (Melanoma)90.7
A498 (Renal Cancer)86.4
MDA-MB-468 (Breast Cancer)87.4

The compound showed lethal effects on these cell lines, indicating its potential as a lead compound in anticancer drug development .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of piperidine derivatives, including this compound, against resistant bacterial strains. The findings revealed that the compound significantly reduced bacterial viability, supporting its use as a template for developing new antibiotics.

Case Study 2: Anticancer Research
In another investigation focused on anticancer properties, researchers synthesized various derivatives based on the piperidine scaffold. The results indicated that modifications to the hydroxymethyl group enhanced cytotoxicity against several cancer cell lines, suggesting that structural optimization could lead to more effective treatments .

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives, this compound stands out due to its specific functional groups that enhance its biological activity:

Compound TypeKey FeaturesBiological Activity
PiperidineBasic structureLimited activity
PiperidinoneContains carbonyl groupModerate activity
Methyl DerivativesEnhanced lipophilicityIncreased antimicrobial and anticancer activity

This table illustrates how structural variations can significantly impact biological efficacy, emphasizing the importance of functional group positioning in drug design .

Properties

IUPAC Name

methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-13-9(12)6-10-4-2-8(7-11)3-5-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDTXMBWLXUUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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